CPhos

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

CPhos has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is used as a ligand in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. These reactions are crucial in the development of pharmaceuticals, agrochemicals, and materials science. Additionally, this compound is employed in the synthesis of natural products and in the preparation of functionalized arenes .

Wirkmechanismus

Target of Action

CPhos, a phosphine ligand derived from biphenyl, primarily targets palladium complexes . These complexes play a crucial role in facilitating Negishi coupling reactions involving aryl bromides, chlorides, and triflates .

Mode of Action

This compound interacts with its targets, the palladium complexes, to enhance their activity for Negishi coupling reactions . The compound’s mode of action involves increasing the rate of reductive elimination of certain intermediates, thereby minimizing the conversion to undesired products .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Negishi coupling reaction . This reaction involves the oxidative addition of an aryl halide to the palladium-ligand complex, followed by transmetalation, which gives an intermediate that can undergo reductive elimination to afford the desired product . This compound enhances the rate of this reductive elimination, thereby increasing the yield of the desired product .

Pharmacokinetics

It’s worth noting that this compound is a white solid that is soluble in organic solvents , which could influence its distribution and availability in the reaction mixture.

Result of Action

The result of this compound’s action is the enhanced yield of desired products in Negishi coupling reactions . By increasing the rate of reductive elimination, this compound minimizes the formation of undesired by-products .

Vorbereitungsmethoden

The preparation of CPhos typically involves a multi-step synthetic route. One common method starts with the synthesis of 2-chlorodicyclohexylphosphine, which then reacts with 2-aminoaniline through a substitution reaction to yield 2-dicyclohexylphosphine-2’,6’-diaminobiphenyl. This intermediate is then subjected to a phosphination reaction to produce this compound .

Analyse Chemischer Reaktionen

CPhos is known for its high activity in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These reactions typically involve the formation of carbon-carbon or carbon-nitrogen bonds. Common reagents used in these reactions include aryl halides, alkylzinc halides, and amines. The major products formed are often arylated or alkylated compounds .

Vergleich Mit ähnlichen Verbindungen

CPhos is part of a family of dialkylbiaryl phosphine ligands, which also includes compounds such as XPhos, SPhos, and RuPhos. These ligands share similar structural features but differ in their electronic and steric properties. This compound is unique in its ability to facilitate challenging reductive elimination processes, making it particularly effective in the selective cross-coupling of secondary alkylzinc reagents with aryl halides .

Biologische Aktivität

CPhos, or c-Fos, is a protein encoded by the proto-oncogene FOS, which plays a crucial role in various biological processes, particularly in cellular signaling and gene expression. This article delves into the biological activity of c-Fos, highlighting its significance in neuroscience, cancer biology, and cellular responses to external stimuli.

Overview of c-Fos

c-Fos is a transcription factor that functions primarily in the nucleus, regulating gene expression in response to extracellular signals. It was first identified in rat fibroblasts and has since been recognized for its role as an immediate early gene product that is rapidly expressed following cellular activation by various stimuli, including growth factors and neurotransmitters .

The biological activity of c-Fos is largely mediated through its ability to form heterodimers with other proteins, such as Jun proteins, to activate transcription of target genes. This interaction is vital for processes such as cell proliferation, differentiation, and survival. c-Fos also plays a significant role in neuronal plasticity and memory formation by influencing synaptic strength and connectivity .

Biological Functions

1. Neuronal Activity

- c-Fos is widely used as a marker for neuronal activation. Its expression increases following neuronal stimulation, making it a valuable tool for studying brain activity.

- Studies have shown that c-Fos expression patterns can indicate the functional organization of cortical areas in response to sensory inputs (e.g., whisker stimulation in rodents) .

2. Cancer Biology

- As a proto-oncogene, overexpression of c-Fos has been linked to various cancers. It contributes to tumorigenesis by promoting cell proliferation and survival pathways.

- Research indicates that c-Fos can enhance the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

3. Response to External Stimuli

- c-Fos is upregulated in response to various stimuli, including stress signals and pharmacological agents. For instance, anti-psychotic medications can induce significant changes in c-Fos expression across brain regions .

- The protein's rapid response to stimuli makes it an essential component in studies related to addiction and behavioral responses .

Case Study 1: Neuronal Activation

A study investigating the role of c-Fos in the suprachiasmatic nucleus (SCN), the brain's circadian clock, demonstrated that rhythmic patterns of c-Fos expression correlate with neuronal firing rates throughout the day. This finding supports the idea that c-Fos serves as a reliable indicator of neuronal activity linked to circadian rhythms .

Case Study 2: Cancer Progression

In cancer research, c-Fos was found to be overexpressed in several tumor types. A study showed that inhibiting c-Fos expression led to reduced proliferation rates in cancer cell lines, suggesting its potential as a therapeutic target for cancer treatment .

Data Tables

| Biological Activity | Function | Implications |

|---|---|---|

| Neuronal Activation | Marker for neuronal stimulation | Understanding brain function and disorders |

| Tumorigenesis | Promotes cell proliferation | Target for cancer therapies |

| Stress Response | Regulates gene expression | Insights into stress-related disorders |

Research Findings

Recent studies have highlighted the diverse roles of c-Fos across different biological contexts:

- Neuroscience : Elevated c-Fos levels are observed following sensory stimulation, indicating its role in mapping functional brain areas .

- Oncology : Inhibition of c-Fos has been shown to decrease tumor growth in xenograft models, suggesting its potential as a therapeutic target .

- Pharmacology : Changes in c-Fos expression levels can indicate drug efficacy and mechanisms of action within the central nervous system .

Eigenschaften

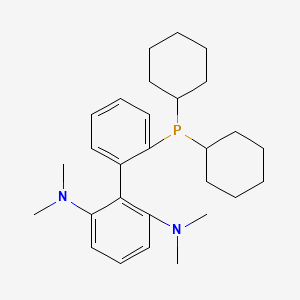

IUPAC Name |

2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N2P/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h11-13,18-23H,5-10,14-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNAQRXLOSUHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045581 | |

| Record name | 2-(2-Dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160556-64-8 | |

| Record name | 2′-(Dicyclohexylphosphino)-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160556-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CPHOS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160556648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(Dicyclohexylphosphino)-N,N,N',N'-tetramethyl-2,6-biphenyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D5DWS5PBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary application of CPhos in organic synthesis?

A1: this compound is primarily employed as a ligand in palladium-catalyzed cross-coupling reactions, particularly Negishi coupling. []

Q2: What makes this compound an effective ligand for Negishi coupling?

A2: this compound, when complexed with palladium, effectively promotes the rate of reductive elimination, a crucial step in cross-coupling, relative to the rate of undesirable beta-hydride elimination. [] This characteristic results in higher yields and improved selectivity for desired products.

Q3: Can this compound be used for coupling reactions beyond Negishi coupling?

A3: Yes, this compound has demonstrated efficacy in facilitating challenging reductive elimination processes in other palladium-catalyzed cross-coupling reactions. Notably, it has been successfully employed in the coupling of secondary alkylzinc reagents with heteroaryl halides. []

Q4: What are the advantages of using this compound in palladium-catalyzed cross-coupling reactions?

A4: this compound offers several advantages:

- Broad substrate scope: It facilitates coupling reactions with a wide variety of aryl bromides, activated aryl chlorides, and heteroaryl halides. [, ]

- High selectivity: It favors the formation of the desired secondary coupling product over the undesired primary coupling product, especially with secondary alkylzinc reagents. [, ]

- Improved yields: By promoting reductive elimination, it enhances the overall efficiency of cross-coupling reactions. []

Q5: Are there any limitations to using this compound in cross-coupling reactions?

A5: While highly effective, the reactivity of this compound can be influenced by the electronic nature of the substrates. Coupling reactions with electron-deficient heterocyclic substrates might require further optimization of reaction conditions or the use of modified this compound-type ligands for improved efficiency. []

Q6: What is the molecular formula and weight of this compound?

A6: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they highlight its structural features as a biarylphosphine ligand. Researchers can readily deduce its molecular formula and weight from its chemical structure, which is widely available in chemical databases and publications.

Q7: How does the structure of this compound contribute to its catalytic activity?

A9: The steric hindrance provided by the bulky substituents on the biarylphosphine scaffold of this compound plays a crucial role in its activity. This steric bulk facilitates the reductive elimination step while hindering the undesired beta-hydride elimination, leading to improved selectivity and yields in cross-coupling reactions. [, ]

Q8: Have any structural modifications of this compound been explored?

A10: Yes, researchers have investigated modifications to the this compound scaffold to fine-tune its reactivity and selectivity. This includes variations in the substituents on the biaryl rings and the introduction of different functional groups. [] For instance, this compound G3, a commercially available variant, showcases its adaptability and application in macrocyclization reactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.